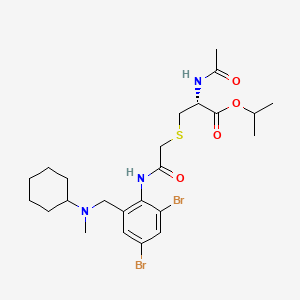

Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)-, isopropyl ester

説明

N-アセチル-3-(((2-((シクロヘキシルメチルアミノ)メチル)-4,6-ジブロモカルバモイル)メチル)チオ)-アラニンイソプロピルエステルは、分子式C24H35Br2N3O4S、分子量621.50の複雑な有機化合物です 。この化合物は、アミノ酸であるアラニンの誘導体であり、シクロヘキシルメチルアミノ基とジブロモカルバモイル基を含む独特の構造を持っています。

特性

CAS番号 |

97290-50-1 |

|---|---|

分子式 |

C24H35Br2N3O4S |

分子量 |

621.4 g/mol |

IUPAC名 |

propan-2-yl (2R)-2-acetamido-3-[2-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-2-oxoethyl]sulfanylpropanoate |

InChI |

InChI=1S/C24H35Br2N3O4S/c1-15(2)33-24(32)21(27-16(3)30)13-34-14-22(31)28-23-17(10-18(25)11-20(23)26)12-29(4)19-8-6-5-7-9-19/h10-11,15,19,21H,5-9,12-14H2,1-4H3,(H,27,30)(H,28,31)/t21-/m0/s1 |

InChIキー |

UDIBXERBKGDNAH-NRFANRHFSA-N |

異性体SMILES |

CC(C)OC(=O)[C@H](CSCC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2)NC(=O)C |

正規SMILES |

CC(C)OC(=O)C(CSCC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2)NC(=O)C |

製品の起源 |

United States |

準備方法

N-アセチル-3-(((2-((シクロヘキシルメチルアミノ)メチル)-4,6-ジブロモカルバモイル)メチル)チオ)-アラニンイソプロピルエステルの合成は、複数のステップで構成されます。このプロセスは通常、アラニンのアセチル化から始まり、続いてシクロヘキシルメチルアミノ基が導入されます。その後、一連の臭素化反応によってジブロモカルバモイル基が添加されます。 最終段階は、酸性条件下でイソプロピルアルコールを用いたエステル化です .

化学反応の分析

科学研究への応用

N-アセチル-3-(((2-((シクロヘキシルメチルアミノ)メチル)-4,6-ジブロモカルバモイル)メチル)チオ)-アラニンイソプロピルエステルは、いくつかの科学研究に利用されています。

化学: アミノ酸修飾やペプチド合成の研究に使用されます。

生物学: この化合物は、タンパク質相互作用や酵素機構に関する研究で使用されています。

科学的研究の応用

Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)-, isopropyl ester has several scientific research applications:

Chemistry: It is used in the study of amino acid modifications and peptide synthesis.

Biology: The compound is utilized in research involving protein interactions and enzyme mechanisms.

Industry: The compound is used in the synthesis of specialized polymers and materials

作用機序

この化合物の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。シクロヘキシルメチルアミノ基は、酵素の活性部位への結合に重要な役割を果たし、ジブロモカルバモイル基は化合物の反応性を高めます。 エステル基は、化合物による細胞膜の透過を促進し、細胞内でその効果を発揮できるようにします .

類似化合物との比較

類似の化合物には、次のようなものがあります。

N-アセチル-3-フェニル-アラニンメチルエステル: この化合物は、シクロヘキシルメチルアミノ基の代わりにフェニル基を持ち、異なる生化学的研究に使用されます.

N-アセチル-3-((2-クロロ-2-メチルプロピル)チオ)-アラニンメチルエステル: この化合物は、クロロメチルプロピル基を持ち、様々な化学反応に使用されます.

N-アセチル-3-(((2-((シクロヘキシルメチルアミノ)メチル)-4,6-ジブロモカルバモイル)メチル)チオ)-アラニンイソプロピルエステルは、その独特の官能基の組み合わせにより、特定の反応性と生物活性を持ち、際立っています .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。